Cas no 1213309-10-4 ((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)

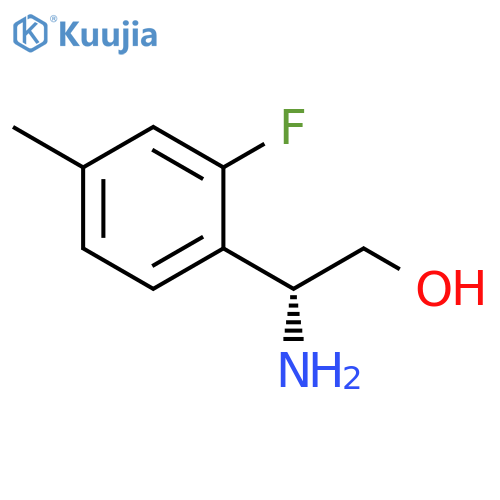

1213309-10-4 structure

商品名:(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-2-AMINO-2-(2-FLUORO-4-METHYLPHENYL)ETHAN-1-OL

- (r)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol

- Benzeneethanol, β-amino-2-fluoro-4-methyl-, (βR)-

- 1213309-10-4

- CS-0353044

- EN300-1852363

- AKOS015927773

- (2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol

-

- インチ: 1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

- InChIKey: ZWHDKHFGPFVJJQ-VIFPVBQESA-N

- ほほえんだ: C(O)[C@H](N)C1=CC=C(C)C=C1F

計算された属性

- せいみつぶんしりょう: 169.090292168g/mol

- どういたいしつりょう: 169.090292168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- 密度みつど: 1.169±0.06 g/cm3(Predicted)

- ふってん: 301.8±37.0 °C(Predicted)

- 酸性度係数(pKa): 12.37±0.10(Predicted)

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1852363-1.0g |

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |

1213309-10-4 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1852363-5g |

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |

1213309-10-4 | 5g |

$4475.0 | 2023-09-18 | ||

| Enamine | EN300-1852363-0.25g |

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |

1213309-10-4 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1852363-0.5g |

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |

1213309-10-4 | 0.5g |

$1482.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423714-1g |

(r)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |

1213309-10-4 | 98% | 1g |

¥10323.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423714-2.5g |

(r)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |

1213309-10-4 | 98% | 2.5g |

¥21912.00 | 2024-08-09 | |

| Enamine | EN300-1852363-5.0g |

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |

1213309-10-4 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1852363-0.05g |

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |

1213309-10-4 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1852363-0.1g |

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |

1213309-10-4 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1852363-10g |

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol |

1213309-10-4 | 10g |

$6635.0 | 2023-09-18 |

(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

1213309-10-4 ((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 4770-00-7(3-cyano-4-nitroindole)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量